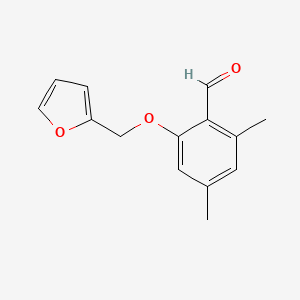
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a benzaldehyde moiety, which is further substituted with two methyl groups at the 4 and 6 positions. The presence of both furan and benzaldehyde functionalities makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Benzaldehyde Moiety: The furan ring is then reacted with 4,6-dimethylbenzaldehyde under basic conditions to form the desired compound. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the furan ring, facilitating the nucleophilic attack on the benzaldehyde carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as cysteine or lysine.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-ylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-benzaldehyde: Lacks the methyl groups on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid: Oxidized form of the original compound.
Uniqueness
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both furan and benzaldehyde functionalities, along with the specific substitution pattern on the benzaldehyde ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-(furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h3-8H,9H2,1-2H3 |
Clé InChI |
ZVEJMIFNAFEBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCC2=CC=CO2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


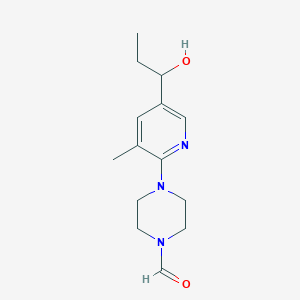

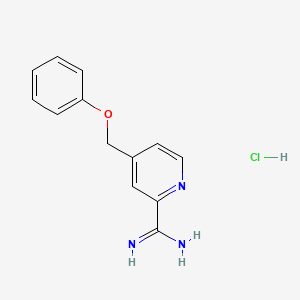
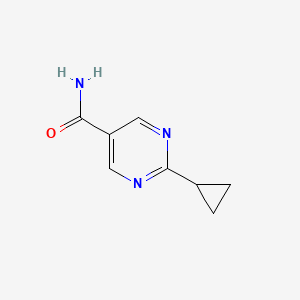
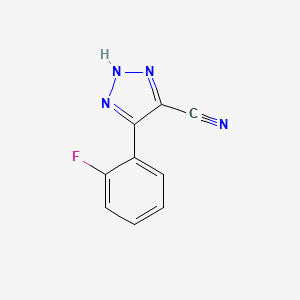
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
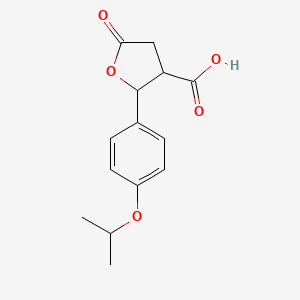
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
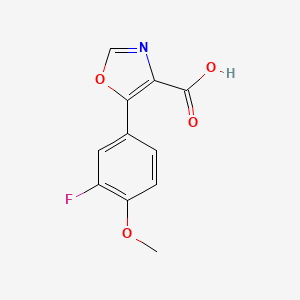
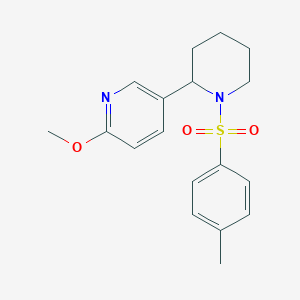

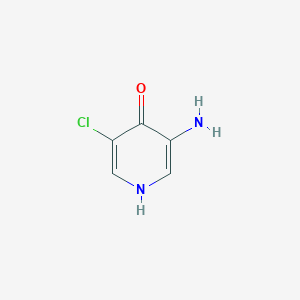
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
